molecular formula C10H8F3N3 B12833418 7-(Trifluoromethyl)quinoline-3,4-diamine

7-(Trifluoromethyl)quinoline-3,4-diamine

Cat. No.: B12833418
M. Wt: 227.19 g/mol
InChI Key: NDXLCNWPAKLDHY-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-3,4-diamine is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3,4-diamine typically involves the introduction of the trifluoromethyl group and the amine groups onto the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods: Industrial production methods often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

7-(Trifluoromethyl)quinoline-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-3,4-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

    4-Hydroxy-7-(trifluoromethyl)quinoline: Exhibits similar biological activities but differs in its functional groups.

    4-Chloro-7-(trifluoromethyl)quinoline: Another fluorinated quinoline with distinct reactivity and applications.

    7-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid: Used in different research contexts due to its carboxylic acid group.

Uniqueness: 7-(Trifluoromethyl)quinoline-3,4-diamine is unique due to the presence of both the trifluoromethyl group and the diamine functionality, which confer distinct chemical reactivity and biological activity compared to other fluorinated quinolines .

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-3,4-diamine

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H,14H2,(H2,15,16)

InChI Key

NDXLCNWPAKLDHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)N)N

Origin of Product

United States

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